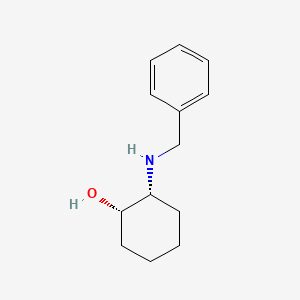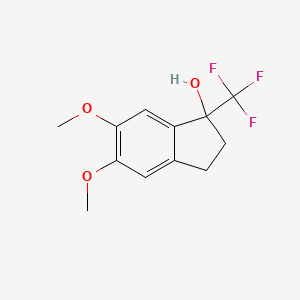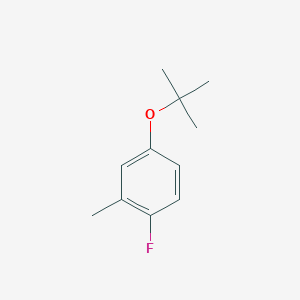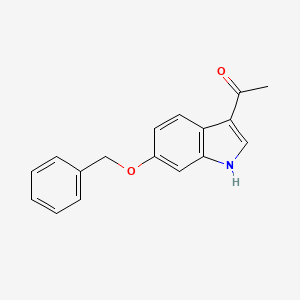![molecular formula C20H24N2O2 B13708656 Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)
Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the registry number “MFCD32662192” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32662192” involves a series of synthetic steps that typically include the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally involves the formation of key intermediates that are subsequently transformed into the final product through a series of chemical reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662192” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the efficiency and cost-effectiveness of the production process while maintaining the quality and consistency of the compound. This often involves the use of automated systems and advanced monitoring techniques to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
“MFCD32662192” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions involving “MFCD32662192” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of “MFCD32662192” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
“MFCD32662192” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of “MFCD32662192” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “MFCD32662192” include those with similar structural features or functional groups. Examples of similar compounds might include other derivatives with analogous chemical properties.
Uniqueness
What sets “MFCD32662192” apart from similar compounds is its unique combination of structural features and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.
Conclusion
“MFCD32662192” is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
benzyl 4-(anilinomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c23-20(24-16-18-7-3-1-4-8-18)22-13-11-17(12-14-22)15-21-19-9-5-2-6-10-19/h1-10,17,21H,11-16H2 |
InChI Key |
GDWOMLWJDXGFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)










![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)

![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
